(1-(2-Bromophenyl)cyclobutyl)methanamine
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Overview
Description
(1-(2-Bromophenyl)cyclobutyl)methanamine: is an organic compound with the molecular formula C₁₁H₁₄BrN It is a derivative of cyclobutylmethanamine, where a bromophenyl group is attached to the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Phenylcyclobutane: The synthesis begins with the bromination of phenylcyclobutane to introduce the bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of Cyclobutylmethanamine: The brominated phenylcyclobutane is then subjected to a reaction with methanamine (CH₃NH₂) under basic conditions to form (1-(2-Bromophenyl)cyclobutyl)methanamine. This step typically involves the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(2-Bromophenyl)cyclobutyl)methanamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN₃) and potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of oxides or ketones
Reduction: Formation of amines or reduced derivatives
Substitution: Formation of azides, nitriles, or other substituted products
Scientific Research Applications
Chemistry:
Organic Synthesis: (1-(2-Bromophenyl)cyclobutyl)methanamine is used as a building block in the synthesis of more complex organic molecules
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules. It can serve as a probe to study enzyme mechanisms or receptor binding.
Medicine:
Pharmaceutical Development: this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (1-(2-Bromophenyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(1-Phenylcyclobutyl)methanamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
(1-(4-Bromophenyl)cyclobutyl)methanamine: The bromine atom is positioned at the para position, leading to different steric and electronic effects.
(1-(2-Chlorophenyl)cyclobutyl)methanamine: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness:
Bromine Substitution: The presence of the bromine atom at the ortho position of the phenyl ring in (1-(2-Bromophenyl)cyclobutyl)methanamine imparts unique electronic and steric properties. This influences its reactivity and interactions with other molecules, making it distinct from similar compounds.
Cyclobutyl Ring: The cyclobutyl ring provides a rigid and constrained structure, which can affect the compound’s conformational flexibility and interactions with biological targets.
Properties
IUPAC Name |
[1-(2-bromophenyl)cyclobutyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBNIKJNTFNBGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677568 |
Source
|
Record name | 1-[1-(2-Bromophenyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228994-79-3 |
Source
|
Record name | 1-[1-(2-Bromophenyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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